Fmoc-d-gln-opfp
Description
Historical Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies
The landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield's groundbreaking concept of Solid-Phase Peptide Synthesis (SPPS). nih.govproteogenix.sciencepeptide.com This innovative approach involves anchoring the C-terminal amino acid of a target peptide to an insoluble polymer support, or resin. peptide.com Subsequent amino acids are then added in a stepwise fashion, with the growing peptide chain remaining covalently attached to the solid support throughout the synthesis. This methodology offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts can be easily washed away by filtration. proteogenix.science
Initially, SPPS primarily utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the amino acids. nih.govproteogenix.science However, the Boc group requires strong acidic conditions for its removal, which can lead to the degradation of sensitive peptide sequences. A major advancement came in 1970 with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. nih.govrsc.org The Fmoc group can be removed under mild basic conditions, typically with piperidine (B6355638), offering a more orthogonal and gentler alternative to the Boc strategy. nih.govsemanticscholar.org By the mid-1990s, Fmoc-based chemistry had become the dominant methodology in SPPS, a trend that continues to this day. nih.gov
Foundational Principles of Peptide Bond Formation Utilizing Activated Amino Acid Esters
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is not a spontaneous process and requires the "activation" of the carboxyl group. nih.govpageplace.de This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. sci-hub.se
One of the most effective methods for carboxyl activation is the formation of an active ester. This involves converting the carboxylic acid into an ester with a good leaving group. The rate of aminolysis of these esters is directly related to the electron-withdrawing properties of the alcohol component of the ester. sci-hub.se Highly electron-withdrawing groups increase the reactivity of the ester towards aminolysis, facilitating peptide bond formation under mild conditions. sci-hub.se
Academic Significance of Pentafluorophenyl (Pfp) Esters within Fmoc-SPPS Regimes
Among the various types of active esters developed for peptide synthesis, pentafluorophenyl (Pfp) esters have gained considerable academic and practical significance. google.comchempep.com The pentafluorophenyl group is a powerful electron-withdrawing group, rendering the corresponding esters highly reactive and efficient in promoting peptide bond formation. google.com
Fmoc-amino acid-OPfp esters are crystalline, shelf-stable compounds that can be easily prepared and purified. google.comchempep.com Their high reactivity allows for rapid and clean coupling reactions in SPPS, often leading to higher yields and purities of the final peptide product. chempep.com The use of pre-formed Pfp esters can also be advantageous in automated peptide synthesis. chempep.commedsci.org Furthermore, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reactivity of Pfp esters during coupling. chempep.com
Research Context and Specific Utility of Fmoc-D-Glutamine Pentafluorophenyl Ester (Fmoc-D-Gln-OPfp)
This compound is a specific reagent that embodies the principles outlined above. It is the pentafluorophenyl ester of D-glutamine, with the α-amino group protected by the Fmoc group. The "D" configuration indicates that it is the D-enantiomer of glutamine, which is the non-natural form of the amino acid. The use of D-amino acids in peptide synthesis is a common strategy to increase the proteolytic stability of peptides and to probe structure-activity relationships.
The glutamine residue itself presents a challenge in peptide synthesis due to the presence of a side-chain amide. Unprotected glutamine derivatives can have poor solubility in the organic solvents used for SPPS. google.com While the use of a side-chain protecting group like trityl (Trt) can improve solubility, the use of the OPfp ester provides an alternative or complementary strategy to facilitate efficient coupling. researchgate.netsigmaaldrich.com Research has shown that Fmoc-Gln-OPfp can be poorly soluble, but it is still utilized in specific synthetic contexts. google.com
This compound is therefore a valuable building block for the incorporation of D-glutamine into peptide sequences via Fmoc-SPPS. Its pre-activated nature ensures efficient coupling, which is particularly important when dealing with potentially difficult sequences or for the synthesis of complex peptides and proteins where high purity and yield are critical. researchgate.netmyskinrecipes.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 200622-33-9 | 001chemical.com |
| Molecular Formula | C26H19F5N2O5 | 001chemical.com |
| Molecular Weight | 534.43 g/mol | 001chemical.com |
| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | chemicalbook.com |
Table 2: Key Reagents in Fmoc-SPPS
| Reagent | Function |
| Fmoc-amino acid | Building block with temporary Nα-protection |
| Pentafluorophenol (B44920) (Pfp-OH) | Forms highly reactive activated esters |
| Piperidine | Base used for Fmoc group removal |
| 1-Hydroxybenzotriazole (HOBt) | Additive to increase coupling efficiency and suppress side reactions |
| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored |
| Trifluoroacetic acid (TFA) | Reagent for final cleavage of the peptide from the resin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZFMYVWWIIGD-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692812 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200622-33-9 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc D Gln Opfp
Optimized Synthesis of Fmoc-D-Glutamine Pentafluorophenyl Ester from Precursors
The synthesis of Fmoc-D-Gln-OPfp from its precursors, primarily Fmoc-D-glutamine and pentafluorophenol (B44920), is a cornerstone of its production. The process is designed to be efficient and to preserve the compound's critical stereochemistry.
Reaction Mechanisms and Conditions for Esterification (e.g., Dicyclohexylcarbodiimide-mediated Pathways)
The esterification of N-protected amino acids with pentafluorophenol is frequently achieved using carbodiimide (B86325) coupling agents, with N,N'-dicyclohexylcarbodiimide (DCC) being a prominent example. researchgate.netgoogle.com The reaction mechanism involves the activation of the carboxylic acid group of Fmoc-D-Gln-OH by DCC. The DCC protonates the carboxyl group, making it susceptible to nucleophilic attack by the DCC's nitrogen atom, forming an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the hydroxyl group of pentafluorophenol. The pentafluorophenyl group is a potent leaving group, making the resulting active ester highly reactive for subsequent peptide coupling reactions.
The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). While effective, a significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct. DCU is largely insoluble in common organic solvents, which can complicate the purification of the desired this compound product. researchgate.net Alternative carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are sometimes used because the corresponding urea (B33335) byproduct is more soluble, facilitating its removal. researchgate.net
Table 1: Conditions for DCC-Mediated Esterification
| Parameter | Condition | Rationale |
|---|---|---|
| Reagents | Fmoc-D-Gln-OH, Pentafluorophenol, DCC | Core components for the esterification. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic solvents to prevent side reactions with the activated intermediate. |
| Temperature | Typically 0°C to room temperature | Controlled temperature to minimize side reactions and racemization. |
| Additives | 1-Hydroxybenzotriazole (B26582) (HOBt) | Often included to suppress racemization and improve efficiency. researchgate.netresearchgate.net |
Methodological Approaches to Preserve Stereochemical Fidelity: Prevention of Racemization During Ester Formation
Maintaining the stereochemical integrity of the D-glutamine residue is paramount during synthesis. The activation of the α-carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization via an achiral enolate intermediate. researchgate.net
Several strategies are employed to mitigate this risk:
Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), is a standard practice. researchgate.netsigmaaldrich.com These additives react with the O-acylisourea intermediate to form an active ester (e.g., HOBt-ester), which is less prone to racemization than the O-acylisourea itself but still highly reactive for the desired esterification.
Control of Base: When a base is required, its strength and stoichiometry are carefully controlled. The use of sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA) or collidine, is often preferred over stronger bases to minimize the risk of α-proton abstraction. researchgate.netsigmaaldrich.com In some protocols, base-free conditions are employed to further reduce the likelihood of racemization. researchgate.net
Temperature Management: Conducting the activation and esterification at reduced temperatures (e.g., 0°C) slows the rate of the competing racemization side reaction.
Comparative Analysis of Fmoc-Amino Acid Pentafluorophenyl Ester Synthesis Routes
Beyond the standard DCC-mediated pathway, alternative synthetic routes for preparing Fmoc-amino acid pentafluorophenyl esters have been developed, offering potential advantages in terms of efficiency, purity, and operational simplicity.
Investigation of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) in Activated Ester Generation
A notable method utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) not only for the N-protection step but also in the generation of the activated ester. A reported procedure by Tantry and Babu demonstrates a simple, rapid, and efficient synthesis of various active esters, including pentafluorophenyl esters, from N-urethane protected amino acids. researchgate.netthieme-connect.com
The mechanism involves the reaction of the N-protected amino acid with Fmoc-Cl in the presence of a base like N-methylmorpholine (NMM) at low temperatures. This is believed to form a mixed anhydride (B1165640) intermediate (PG-AA-CO-O-CO-Fm). This highly activated intermediate then reacts in situ with pentafluorophenol to yield the desired Fmoc-amino acid-OPfp ester. This method has been shown to produce crystalline solids in high yields with good optical purity, and no racemization was detected. thieme-connect.com For Fmoc-Gln-OPfp, a yield of 78% was reported using this methodology. thieme-connect.com
Table 2: Yields of Fmoc-AA-OPfp via Fmoc-Cl Method thieme-connect.com
| Fmoc-Amino Acid-OPfp | Isolated Yield (%) |
|---|---|
| Fmoc-Phe-OPfp | 95 |
| Fmoc-D-Phe-OPfp | 92 |
| Fmoc-Asp(t-Bu)-OPfp | 90 |
| Fmoc-Gln-OPfp | 78 |
| Fmoc-His(Trt)-OPfp | 72 |
Exploration of One-Pot Nα-Protection and Cα-Activation Strategies
One-pot synthesis strategies offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, reagents, and labor. One such approach has been developed for the direct synthesis of Nα-Fmoc-amino acid pentafluorophenyl esters. tcichemicals.com
In this method, the amino acid is first reacted with Fmoc-pentafluorophenyl ester (Fmoc-OPfp). This reaction serves to introduce the Fmoc protecting group onto the α-amino group, liberating one equivalent of pentafluorophenol (Pfp-OH) in the process. Following the completion of the N-protection, DCC is added directly to the reaction mixture. The DCC then mediates the esterification between the carboxylic acid of the newly formed Fmoc-amino acid and the Pfp-OH present in the same pot, yielding the final Fmoc-amino acid-OPfp product. This elegant approach streamlines the synthesis by utilizing the byproduct of the first step as a reagent for the second. tcichemicals.com
Other one-pot procedures have also been explored, such as potassium fluoride-mediated deprotection of Fmoc-amino acid esters followed by coupling to another amino acid, highlighting the versatility of one-pot methods in peptide chemistry. researchgate.net
Analytical Validation of Synthetic Purity and Enantiomeric Excess
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing chemical purity. sigmaaldrich.com A typical analysis would show a major peak corresponding to the product, with purity levels expected to be ≥98.0%. sigmaaldrich.com Thin-Layer Chromatography (TLC) is also used for rapid purity checks and to monitor reaction progress. sigmaaldrich.com
Enantiomeric Excess Determination: The enantiomeric purity is a critical quality attribute. Chiral HPLC is the method of choice for this analysis. phenomenex.com Polysaccharide-based chiral stationary phases (CSPs), such as Lux Cellulose or Cellulose-based columns, are highly effective for separating the D- and L-enantiomers of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comnih.gov The expected enantiomeric purity for related Fmoc-D-amino acid building blocks is typically very high, often ≥99.5%. sigmaaldrich.com The elution order on these columns is generally consistent, with the D-enantiomer often eluting before the L-enantiomer. nih.gov
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the urethane (B1682113) and ester carbonyls, and the fluorenyl group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the covalent structure of the molecule.
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of the correct product formation.
Optical Rotation: The specific optical rotation is measured using a polarimeter and serves as an indicator of enantiomeric purity. A specific range is typically required for product release.
Table 3: Analytical Specifications for a Related Compound, Fmoc-D-Gln(Trt)-OH sigmaaldrich.com
| Analysis | Specification | Method |
|---|---|---|
| Purity | ≥98.0% (a/a) | HPLC |
| Purity | ≥98% | TLC |
| Enantiomeric Purity | ≥99.5% (a/a) | Chiral HPLC |
| Identity | Passes test | IR |
Chromatographic Techniques for Monitoring Reaction Progress and Product Isolation
Chromatographic methods are central to both the real-time assessment of the coupling reaction between Fmoc-D-Gln(Trt)-OH and pentafluorophenol and the subsequent isolation of the final product, this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of the esterification reaction. By spotting the reaction mixture onto a TLC plate at various time points, the disappearance of the starting materials (Fmoc-D-Gln(Trt)-OH) and the appearance of the product (this compound) can be visualized. The difference in polarity between the carboxylic acid starting material and the pentafluorophenyl ester product results in distinct retention factors (Rf values), allowing for a qualitative assessment of reaction completion. For instance, a typical TLC analysis might show the starting material to have a lower Rf value compared to the less polar product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both monitoring reaction kinetics and assessing the purity of the final isolated product. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
During the synthesis, small aliquots of the reaction mixture can be injected into the HPLC system to quantify the consumption of the reactants and the formation of the product. This provides more accurate and detailed information than TLC. For the final product, HPLC analysis is essential to determine its purity, with assays often requiring a purity of ≥98.0%. scientificlabs.co.uk The presence of any unreacted starting materials or side products can be readily detected and quantified.
Column Chromatography
Following the completion of the reaction, column chromatography is the primary technique used for the purification of this compound on a preparative scale. This method operates on the same principles as TLC but is used for bulk separation. A suitable solvent system is chosen to achieve optimal separation between the desired product and any impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is critical for efficient purification. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product, which are then combined and concentrated.
Table 1: Chromatographic Techniques for this compound Synthesis
| Technique | Application | Key Parameters | Purpose |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase (e.g., Silica Gel), Mobile Phase, Rf Value | Qualitative assessment of reaction completion by observing the disappearance of starting materials and appearance of the product. |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase Gradient, Retention Time, Peak Area | Quantitative analysis of reaction progress and determination of the final product's purity. |
| Column Chromatography | Product Isolation | Stationary Phase (e.g., Silica Gel), Mobile Phase Composition, Fraction Collection | Preparative purification of the crude product to isolate high-purity this compound. |
Spectroscopic and Chiral Analytical Methods for Stereoisomeric Purity Assessment
Spectroscopic and chiral analytical techniques are vital for confirming the chemical structure and, crucially, the stereoisomeric purity of this compound, ensuring that the D-configuration of the glutamine residue is maintained throughout the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the molecular structure, confirming the presence of the Fmoc, D-glutamine, and pentafluorophenyl groups. Similarly, the ¹³C NMR spectrum confirms the carbon framework of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. scientificlabs.co.uk Characteristic absorption bands in the IR spectrum confirm the presence of key functionalities. For instance, the spectrum will show characteristic peaks for the urethane C=O of the Fmoc group, the ester C=O, the amide C=O of the glutamine side chain, and the C-F bonds of the pentafluorophenyl ring. The absence of a broad O-H stretch from the carboxylic acid starting material is also a key indicator of a successful reaction.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The assessment of stereoisomeric purity is of paramount importance in peptide synthesis to prevent the formation of diastereomeric peptides. Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. By analyzing the product on a chiral column, it is possible to separate and quantify any potential L-enantiomer contamination, ensuring that the stereochemical integrity of the D-glutamine building block is preserved. core.ac.uk The goal is to confirm an enantiomeric excess of ≥99.5%.
Table 2: Spectroscopic and Chiral Analytical Methods for this compound
| Technique | Application | Key Parameters | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Chemical Shift (δ), Coupling Constant (J), Integration | Confirms the covalent structure and connectivity of the molecule. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Analysis | Wavenumber (cm⁻¹) | Identifies the presence of key functional groups and confirms the completion of the esterification. scientificlabs.co.uk |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Stereoisomeric Purity Assessment | Chiral Stationary Phase, Mobile Phase, Retention Time, Enantiomeric Excess (% ee) | Quantifies the enantiomeric purity and ensures the absence of the L-enantiomer. phenomenex.comcore.ac.uk |
Mechanistic and Kinetic Investigations of Fmoc D Gln Opfp in Amide Bond Formation
Elucidation of Nucleophilic Acyl Substitution Pathways in Peptide Coupling Reactions
The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the amino group of one amino acid attacks the electrophilic carbonyl carbon of an activated amino acid, such as Fmoc-D-Gln-OPfp. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the activating group. thieme-connect.de The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.
Role of the Pentafluorophenyl Moiety as a Superior Leaving Group
The pentafluorophenyl (Pfp) moiety is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.gov This electron-withdrawing effect significantly increases the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack by the incoming amine. thieme-connect.denih.gov The stability of the resulting pentafluorophenolate anion, a consequence of the inductive effect of the fluorine atoms, further drives the reaction towards completion. nih.gov
The pKa of pentafluorophenol (B44920) is significantly lower than that of other commonly used activating groups, indicating that the pentafluorophenolate is a weaker base and thus a better leaving group. uva.nl This enhanced reactivity allows for rapid coupling reactions under mild conditions, which is crucial for preserving the integrity of sensitive amino acids and complex peptide chains. nih.gov Studies have shown that pentafluorophenyl esters are significantly more reactive than other active esters, such as p-nitrophenyl esters. umich.edu
Influence of Reaction Solvents (e.g., N,N-Dimethylformamide) on Coupling Kinetics
The choice of solvent plays a critical role in the kinetics of peptide coupling reactions. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are widely used in solid-phase peptide synthesis (SPPS) due to their ability to solvate the growing peptide chain and the reactants, facilitating efficient coupling. nih.govspringernature.com
In the context of this compound coupling, DMF acts as a polar medium that can stabilize the charged transition state of the nucleophilic acyl substitution reaction, thereby accelerating the reaction rate. thieme-connect.de The polarity of the solvent can have a pronounced effect on the aminolysis of active esters, with reaction half-lives being significantly shorter in polar solvents like DMF compared to nonpolar solvents. thieme-connect.de The use of DMF as a solvent in conjunction with Fmoc-amino acid pentafluorophenyl esters has been shown to lead to facile amide bond formation and high purity of the resulting peptide. nih.gov
Impact of Catalytic Additives (e.g., 1-Hydroxybenzotriazole) on Coupling Efficiency and Side Reaction Suppression
To further enhance the efficiency of peptide coupling and minimize side reactions, catalytic additives are often employed. 1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used additive in peptide synthesis. peptide2.commerckmillipore.comnih.gov When used in conjunction with Fmoc-amino acid pentafluorophenyl esters, HOBt can accelerate the coupling reaction and suppress racemization. peptide2.compeptide.com
The mechanism of HOBt catalysis involves the in situ formation of a more reactive HOBt ester. merckmillipore.com While pentafluorophenyl esters are already highly reactive, the formation of the HOBt active ester can further increase the rate of aminolysis. bachem.com This is particularly beneficial when coupling sterically hindered amino acids or when dealing with difficult sequences that are prone to aggregation. bachem.com The presence of HOBt helps to ensure that the coupling reaction proceeds to completion, minimizing the formation of deletion sequences. peptide2.com Furthermore, HOBt is known to be a very effective suppressor of racemization during carbodiimide-mediated reactions. nih.govbachem.com
Kinetic Rate Studies of this compound Versus Other Activated Esters (e.g., p-Nitrophenyl, Trichlorophenyl Esters)
Kinetic studies have consistently demonstrated the superior reactivity of pentafluorophenyl esters compared to other activated esters used in peptide synthesis. The rate of amide bond formation is directly related to the electron-withdrawing capacity of the activating group.
Kinetic analyses have shown the relative coupling rates of different activated esters to be OPfp >> OPcp > ONp, with a ratio of approximately 111:3.4:1. highfine.com This highlights the significantly faster reaction kinetics of pentafluorophenyl esters (OPfp) compared to pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters. highfine.com The high reactivity of pentafluorophenyl esters allows for coupling reactions to be completed in a much shorter timeframe, often within an hour. umich.edu This rapid coupling is advantageous in minimizing potential side reactions that can occur with prolonged reaction times. nih.govhighfine.com
Table 1: Relative Coupling Rates of Activated Esters
| Activated Ester | Abbreviation | Relative Rate |
|---|---|---|
| Pentafluorophenyl Ester | OPfp | 111 |
| Pentachlorophenyl Ester | OPcp | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Identification and Mitigation of Competing Side Reactions During this compound Coupling (e.g., Fmoc Deprotection by Internal Nucleophiles)
A potential side reaction during peptide synthesis is the premature deprotection of the Fmoc group. The Fmoc group is known to be labile to bases, and under certain conditions, the free amino group of the growing peptide chain can act as an internal nucleophile, leading to its removal. highfine.comresearchgate.net This can result in the formation of deletion sequences or other impurities.
The high reactivity of this compound helps to mitigate this side reaction. highfine.com By ensuring a rapid coupling rate, the competing reaction of Fmoc deprotection by the internal amine is minimized. highfine.com The use of catalytic additives like HOBt further accelerates the desired coupling reaction, shifting the equilibrium away from the undesired side reaction. peptide2.compeptide.com
Another potential side reaction, particularly with glutamine residues, is the dehydration of the side-chain amide to a nitrile group, although this is more commonly observed with carbodiimide (B86325) activation. bachem.com The use of pre-formed active esters like this compound generally avoids this complication. peptide.com For asparagine and glutamine, side-chain protection, such as with a trityl (Trt) group, is often recommended to prevent side reactions during synthesis. thermofisher.com
Integration of Fmoc D Gln Opfp into Advanced Peptide Synthesis Architectures
Application of Fmoc-D-Gln-OPfp in Solid-Phase Peptide Synthesis Protocols
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. beilstein-journals.orgresearchgate.net this compound is well-suited for standard Fmoc/tBu-based SPPS protocols. researchgate.net In this strategy, the peptide is assembled on a solid support, with the Nα-amino group of each incoming amino acid temporarily protected by the base-labile Fmoc group. beilstein-journals.org The use of pre-activated esters like this compound can streamline the coupling process. nih.gov
The general cycle of SPPS involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu
Coupling: Introduction of the next Fmoc-protected amino acid. With an activated ester like this compound, the coupling reaction proceeds by nucleophilic attack of the exposed amine on the activated carbonyl of the Pfp ester. nih.gov
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, often in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. uci.edusigmaaldrich.com
The trityl (Trt) group is a common side-chain protecting group for glutamine, including its D-enantiomer, to prevent side reactions. bachem.com Therefore, Fmoc-D-Gln(Trt)-OPfp is a frequently utilized derivative in SPPS.
Optimized Coupling Conditions for D-Glutamine Incorporation in SPPS
The efficiency of the coupling step is paramount for achieving high purity of the final peptide. While Pfp esters are highly reactive, optimizing conditions can further enhance coupling yields and minimize side reactions, particularly racemization.
Key parameters for optimizing the coupling of this compound include:
Coupling Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to increase reaction rates when using Pfp esters. researchgate.net HOBt can act as a catalyst, converting the Pfp ester to a more reactive HOBt ester in situ.
Solvent: Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the resin and the protected amino acids. bachem.comunifi.it
Temperature: Coupling reactions are typically performed at room temperature. google.com However, for difficult couplings, microwave-assisted heating can be employed to accelerate the reaction, though this must be carefully controlled to prevent side reactions. unifi.it
Equivalents of Reagents: Using an excess of the Fmoc-amino acid derivative (typically 2-5 equivalents relative to the resin loading) is standard practice to drive the coupling reaction to completion. thieme-connect.de
Below is a table summarizing typical coupling conditions.
| Parameter | Condition | Rationale |
| Reagent | This compound or Fmoc-D-Gln(Trt)-OPfp | Pre-activated for direct coupling. Trt protection prevents side-chain reactions. |
| Solvent | DMF | Excellent solvating properties for reagents and swells the resin. bachem.comunifi.it |
| Additive | 1-hydroxybenzotriazole (HOBt) | Increases coupling reaction rates. researchgate.net |
| Base | Diisopropylethylamine (DIPEA) (optional) | Can be used to neutralize any residual acid and facilitate the reaction, though often omitted with Pfp esters to minimize racemization. |
| Temperature | Room Temperature | Standard condition for most coupling reactions. google.com |
| Reaction Time | 1-4 hours | Sufficient for most couplings to proceed to completion. Monitoring with a colorimetric test like the Kaiser test can confirm the absence of free amines. researchgate.net |
Strategies for Managing Peptide Aggregation During SPPS with D-Amino Acids
Peptide aggregation on the solid support is a significant challenge in SPPS, leading to incomplete reactions and low yields. sigmaaldrich.com While the incorporation of D-amino acids can sometimes disrupt the secondary structures that lead to aggregation, certain sequences remain problematic. mdpi.com
Strategies to mitigate aggregation include:
"Difficult Sequence" Disrupters: The strategic insertion of pseudoproline dipeptides can disrupt the formation of stable secondary structures that cause aggregation. sigmaaldrich.com
Chaotropic Agents: The addition of chaotropic agents like ethylene (B1197577) carbonate to the coupling and deprotection steps can help to break up aggregates.
Elevated Temperatures: Performing couplings at higher temperatures, often with microwave assistance, can improve reaction kinetics and disrupt aggregation. unifi.it
Alternative Solvents: While DMF is standard, using more polar or "magic" solvent mixtures (e.g., a combination of DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM)) can improve solvation of the growing peptide chain.
Utilization of this compound in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis of shorter peptides or for peptide fragments that will be joined together later. bachem.comtu-darmstadt.de
In solution-phase synthesis, this compound can be directly coupled with another amino acid or peptide fragment that has a free amino group. The reaction is typically carried out in an organic solvent like DMF or DCM. chemicalbook.com After each coupling step, the product must be purified to remove unreacted starting materials and byproducts before proceeding to the next deprotection and coupling cycle. This purification step, often involving crystallization or chromatography, makes LPPS more labor-intensive than SPPS for long peptides. bachem.com
Adaptability of this compound for Automated and High-Throughput Peptide Synthesizers
The use of pre-activated derivatives like this compound is highly advantageous for automated peptide synthesis. biosynth.com Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling automatically. beilstein-journals.org The high reactivity and good solubility of this compound in standard SPPS solvents make it well-suited for these systems. chemicalbook.com
Modern automated synthesizers, including those with microwave capabilities, can significantly shorten synthesis times. unifi.it The stability and reactivity of Pfp esters are compatible with the conditions used in these instruments. Furthermore, for high-throughput synthesis of peptide libraries, where many peptides are synthesized in parallel, the reliability and efficiency of activated esters like this compound are crucial. nih.gov
Addressing Challenges in the Assembly of Stereochemically Complex Peptide Sequences with D-Amino Acid Pentafluorophenyl Esters
The synthesis of peptides with multiple stereocenters, including a mix of L- and D-amino acids, presents unique challenges. thieme-connect.de One of the primary concerns when using activated amino acid derivatives is the risk of epimerization (racemization) at the α-carbon, especially during the activation and coupling steps. nih.govacs.org
Pentafluorophenyl esters are considered "safe" activating groups with a relatively low risk of racemization compared to some other methods. nih.gov However, the risk is not zero, particularly if the reaction is prolonged or if a strong base is used.
Challenges and mitigation strategies include:
Epimerization: The C-terminal amino acid of a peptide fragment is particularly susceptible to racemization during activation for a subsequent fragment condensation. Using this compound for single amino acid additions in a stepwise synthesis minimizes this risk for the glutamine residue itself. Careful control of reaction conditions, such as avoiding excessive base and prolonged reaction times, is critical. nih.gov
Steric Hindrance: When coupling a D-amino acid next to another bulky residue, steric hindrance can slow down the reaction. researchgate.net The high reactivity of Pfp esters helps to overcome this kinetic barrier.
Conformational Effects: The introduction of a D-amino acid can significantly alter the preferred conformation of the growing peptide chain. thieme-connect.de This can either be beneficial by disrupting aggregation or detrimental by creating a new, difficult-to-solvate structure. Careful sequence design and the use of the aggregation-mitigating strategies discussed in section 4.1.2 are important.
Stereochemical Considerations and Conformational Implications of D Glutamine Integration
Fundamental Principles of Chirality in Peptide Chemistry and its Stereochemical Control
Chirality is a foundational concept in stereochemistry, referring to the "handedness" of a molecule. jpt.com With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images, or enantiomers, designated as L- (levo) and D- (dextro) forms. jpt.com In virtually all naturally occurring proteins in mammals, the amino acids are of the L-configuration. This homochirality is critical, as biological systems, including enzymes and receptors, are inherently stereospecific and are optimized to interact with L-amino acids. jpt.com
The three-dimensional structure of a peptide is dictated by the specific sequence and chirality of its constituent amino acids. jpt.com Therefore, precise control over the stereochemistry during chemical peptide synthesis is paramount. The use of the incorrect enantiomer can lead to a peptide that is biologically inactive or, in some cases, harmful. jpt.com The incorporation of D-amino acids is a deliberate strategy used by chemists to create peptides with novel properties, such as increased resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.com
Conformational Impact of D-Glutamine Residues in Peptide Structures
Introducing a D-amino acid into a sequence composed primarily of L-amino acids forces significant local and global conformational rearrangements. While L-amino acids naturally favor right-handed α-helical structures, the inclusion of a D-amino acid can disrupt these helices and promote the formation of alternative secondary structures. nih.govpnas.org The side chain of a D-amino acid residue projects from the opposite side of the peptide backbone compared to its L-counterpart, which directly influences the peptide's folding trajectory and its final three-dimensional topology. nih.govfrontiersin.org
D-amino acids are particularly effective at inducing and stabilizing specific types of β-turns. A β-turn is a secondary structure element involving four amino acid residues (denoted i, i+1, i+2, and i+3) that reverses the direction of the polypeptide chain. researchgate.net The specific dihedral angles of the central two residues (i+1 and i+2) define the turn type. Certain turn types, such as type I' and type II', require a positive φ (phi) angle at the i+2 position, a conformation that is sterically favorable for D-amino acids but highly unfavorable for L-amino acids (except glycine).
Studies have shown that placing a D-amino acid, such as D-proline, at the i+1 position is a robust method for inducing a β-hairpin conformation in aqueous solutions. nih.gov While specific data on D-glutamine is less common, the principle remains the same. The D-configuration facilitates the necessary backbone twist to form a stable turn structure, which can act as a nucleation site for the formation of antiparallel β-sheets. nih.govbiorxiv.org Furthermore, the glutamine side chain itself can participate in hydrogen bonding networks, potentially stabilizing these turn structures or the resulting β-sheets. rsc.orgresearchgate.net
| Position | Preferred Amino Acid Types | Rationale |
|---|---|---|
| i | Varies widely | Often involved in hydrogen bonding with residue i+3. |
| i+1 | Proline, Asparagine, Serine, D-amino acids | Proline's cyclic structure restricts φ to values typical of turns. D-amino acids can readily adopt the required dihedral angles for specific turn types. |
| i+2 | Glycine, Proline, Asparagine | Glycine's lack of a side chain reduces steric hindrance, allowing it to adopt conformations inaccessible to other L-amino acids. Proline is common in type I turns. |
| i+3 | Glycine, Aromatic residues (Tryptophan, Tyrosine) | Glycine is flexible. Aromatic residues can engage in long-range interactions that stabilize the overall fold. |
Inducement and Stabilization of Specific Local Secondary Structures (e.g., β-Turns, β-Sheets)
Spectroscopic and Computational Approaches for Elucidating D-Glutamine-Mediated Conformational Changes
A combination of spectroscopic and computational methods is essential to fully characterize the structural changes resulting from D-glutamine incorporation. frontiersin.org
Computational Approaches: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are powerful tools for exploring the conformational landscape of peptides. scirp.orgbyu.edu These methods can predict energetically favorable conformations, visualize hydrogen-bonding networks, and calculate theoretical spectroscopic data that can be compared with experimental results for structure validation. rsc.orgresearchgate.net For instance, DFT calculations have been used to assign the specific hydrogen-bonding architectures of glutamine-containing peptides, revealing how the glutamine side chain actively participates in stabilizing local structures. rsc.org Computational studies can also model the deamidation mechanisms of glutamine residues. acs.org
| Technique | Information Provided | Application Example |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Detecting a shift from α-helix to β-sheet upon D-Gln incorporation. pnas.org |
| FTIR / RIDIR Spectroscopy | Hydrogen bonding patterns, specific secondary structures | Identifying the C=O stretch frequencies characteristic of a β-turn. rsc.org |
| NMR Spectroscopy (NOESY) | Atom-atom distances (< 5 Å), 3D solution structure | Establishing cross-strand proton-proton contacts that confirm a β-hairpin fold. nih.gov |
| Computational Modeling (MD, DFT) | Energetically stable conformations, dihedral angles, H-bonds | Predicting the most likely structure and comparing its theoretical IR spectrum to experimental data. rsc.orgacs.org |
Stereochemical Stability and Epimerization Control during Peptide Chain Elongation with Fmoc-D-Gln-OPfp
A significant challenge in peptide synthesis is preserving the stereochemical integrity of the chiral amino acid centers. Epimerization (or racemization) is the unwanted conversion of a D-amino acid to its L-enantiomer (or vice-versa), resulting in a diastereomeric mixture of peptides that is difficult to purify and can have altered biological properties. mdpi.com
This side reaction is a particular risk during the coupling step, where the carboxylic acid of the incoming amino acid is activated to facilitate peptide bond formation. mdpi.com The use of this compound involves a pentafluorophenyl (PFP) ester as the activating group. PFP esters are highly reactive, which generally promotes rapid and efficient amide bond formation. This high reactivity can be advantageous in minimizing epimerization, as the desired coupling reaction can occur faster than the undesired proton abstraction from the α-carbon that initiates epimerization. rsc.org
Recent research has shown that PFP esters can be generated and used for acyl-substitution reactions with minimal epimerization, preserving key stereochemical information. rsc.orgrsc.org However, the risk of epimerization is never zero and is influenced by several factors, including the base used for coupling and Fmoc-deprotection (e.g., piperidine), reaction temperature, and the specific amino acid being coupled. mdpi.comiris-biotech.de For example, Fmoc-protected cysteine derivatives are known to be particularly susceptible to racemization during coupling, a problem that can be mitigated by using OPfp esters. The choice of coupling conditions is therefore a critical parameter for maintaining the stereochemical purity of the final peptide when using this compound.
| Factor | High-Risk Condition | Low-Risk Condition | Rationale |
|---|---|---|---|
| Activating Group | Over-activation with some carbodiimides | Highly efficient esters (e.g., OPfp), acid chlorides | A faster rate of peptide bond formation outcompetes the rate of epimerization. rsc.org |
| Base | Strong, sterically unhindered bases | Weaker, hindered bases (e.g., Collidine) | Stronger bases more readily abstract the α-proton, initiating racemization. mdpi.com |
| Temperature | Elevated temperatures | Lower temperatures (e.g., 0°C to RT) | Higher temperatures increase the rate of all reactions, including epimerization. |
| Amino Acid Residue | Cysteine, Histidine | Glycine (achiral), Proline (secondary amine) | The electronic properties of the side chain can influence the acidity of the α-proton. |
Academic Applications of Fmoc D Gln Opfp in Peptide Research and Design
Rational Design and Synthesis of Peptides with Enhanced Proteolytic Stability
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.gov The incorporation of non-natural amino acids, such as D-amino acids, is a primary strategy to overcome this limitation. nih.govmdpi.com Fmoc-D-Gln-OPfp serves as a key reagent in this endeavor, enabling the site-specific introduction of D-glutamine into a peptide sequence during solid-phase peptide synthesis (SPPS). chemimpex.commedsci.org
Resistance Mechanisms to Enzymatic Degradation by Proteases
Natural proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. nih.gov The introduction of a D-amino acid, like D-glutamine from this compound, into a peptide backbone disrupts the natural L-configuration that these enzymes are adapted to recognize. nih.govmdpi.com This steric hindrance at the cleavage site makes the peptide significantly more resistant to proteolytic degradation. mdpi.comresearchgate.net Peptides composed entirely of D-amino acids, known as D-peptides or "inverso" peptides, are highly resistant to natural proteases. nih.govnih.gov This enhanced stability increases the in vivo half-life of the peptide, a critical factor for therapeutic efficacy. researchgate.net
Engineering Protease-Resistant Peptide Scaffolds and Frameworks
The rational incorporation of D-glutamine using this compound allows for the engineering of peptide scaffolds with tailored resistance to specific proteases. rsc.org By replacing L-amino acids at known protease cleavage sites with their D-counterparts, researchers can create peptides that retain their biological activity while exhibiting dramatically improved stability. mdpi.comrsc.org This strategy is often combined with other modifications, such as cyclization or the incorporation of other non-canonical amino acids, to further enhance structural rigidity and resistance to a broader range of proteases. researchgate.netnih.govrsc.org
| Strategy for Protease Resistance | Description | Outcome |
| D-Amino Acid Substitution | Replacing L-amino acids at protease cleavage sites with D-amino acids. | Disrupts enzyme recognition, significantly increasing resistance to proteolysis. nih.govmdpi.com |
| Peptide Cyclization | Forming a cyclic peptide structure. | Enhances structural rigidity and stability against proteolytic degradation. researchgate.netnih.gov |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. | Protects the peptide from exopeptidases. researchgate.net |
| Peptidomimetics | Modifying the peptide backbone (e.g., N-methylation, β-amino acids). | Alters the chemical structure to prevent protease binding and cleavage. nih.gov |
Development of Peptides for Advanced Structural and Conformational Studies
The conformation of a peptide is intrinsically linked to its biological function. nih.gov The incorporation of D-amino acids using reagents like this compound introduces unique conformational constraints that are valuable for structural biology. By studying the structural changes induced by the D-glutamine residue, researchers can gain insights into the structure-activity relationships of peptides. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are employed to analyze the three-dimensional structures of these modified peptides, helping to elucidate the specific conformations required for biological activity. uq.edu.au
Creation of Peptidomimetics and Bio-scaffolds Incorporating D-Glutamine
Peptidomimetics are molecules that mimic the structure and function of natural peptides but with modified chemical structures to improve properties like stability and bioavailability. nih.gov this compound is instrumental in the synthesis of peptidomimetics containing D-glutamine. google.com These D-glutamine-containing scaffolds can serve as templates for the development of novel therapeutic agents and biomaterials. chemimpex.com The incorporation of D-amino acids can influence the folding of the peptide into specific secondary structures, such as helices or turns, which can be crucial for mimicking protein binding sites. uq.edu.au
Synthesis of "Mirror-Image" Peptides and Retro-Inverso Peptides for Biochemical Probes and Assays
The use of this compound is central to the synthesis of "mirror-image" and retro-inverso peptides, which are powerful tools in biochemical research. nih.govnih.gov
Mirror-Image Peptides (D-peptides): These are composed entirely of D-amino acids. They are synthesized to interact with mirror-image protein targets (D-proteins), which are also chemically synthesized. nih.govnih.gov This approach, known as mirror-image phage display, allows for the discovery of D-peptide binders that can then be used as highly stable probes or therapeutic candidates against the natural L-protein target. nih.govnih.govchemrxiv.org
Retro-Inverso Peptides: In these peptides, the sequence of D-amino acids is reversed relative to the parent L-peptide. nih.govcore.ac.uk This modification aims to retain the spatial orientation of the side chains, which is often critical for biological recognition, while reversing the direction of the peptide backbone to confer protease resistance. nih.govnih.gov this compound enables the precise incorporation of D-glutamine in the reversed sequence during synthesis. core.ac.uk
| Peptide Type | Composition | Key Feature | Application |
| L-Peptide | L-amino acids | Natural configuration, susceptible to proteases. | Standard for comparison. |
| D-Peptide (Mirror-Image) | D-amino acids | High resistance to proteolysis. nih.gov | Binds to D-protein targets; used in mirror-image screening. nih.gov |
| Retro-Inverso Peptide | D-amino acids in reverse sequence | Mimics side-chain topology of L-peptide with a reversed backbone. nih.gov | Protease-resistant probes and immunogens. nih.govnih.gov |
Exploration of D-Glutamine-Containing Peptides in Investigating Biological Recognition Processes (non-clinical)
By comparing the binding and activity of an L-peptide with its D-glutamine-containing counterpart, researchers can probe the stereochemical requirements of biological recognition events. nih.govnih.gov If the incorporation of D-glutamine abolishes or significantly reduces binding to a receptor or enzyme, it indicates that the specific chirality at that position is crucial for the interaction. nih.gov Conversely, if the modified peptide retains activity, it suggests that the interaction is less dependent on the backbone stereochemistry and more on the side-chain presentation. nih.gov These studies, utilizing peptides synthesized with this compound, are fundamental to understanding the molecular basis of protein-peptide interactions and designing novel molecules with specific biological functions. medsci.org
Future Research Directions and Emerging Paradigms for Fmoc D Gln Opfp Chemistry
Integration of Fmoc-D-Gln-OPfp with Orthogonal Protection Strategies Beyond Fmoc/tBu
The standard Fmoc/tBu (tert-butyl) orthogonal protection strategy is widely used in SPPS. biosynth.compeptide.comiris-biotech.de In this scheme, the Fmoc group is labile to basic conditions, while the tert-butyl-based side-chain protecting groups are removed by acid. peptide.comiris-biotech.de However, the synthesis of complex peptides, such as branched, cyclic, or post-translationally modified peptides, often requires additional levels of orthogonality. researchgate.netub.edu
Future research will focus on integrating this compound with a broader range of orthogonal protecting groups. This will enable the selective deprotection and modification of specific amino acid residues within a peptide chain. For instance, the use of allyl-based protecting groups, which are removed by palladium catalysis, or photolabile protecting groups offers additional dimensions of synthetic flexibility. nih.gov The compatibility of this compound with these alternative protection schemes needs to be systematically evaluated to ensure that the integrity of the OPfp ester is maintained during the selective deprotection steps.
Furthermore, the development of "safety-catch" linkers, which can be activated for cleavage under specific conditions, presents another layer of strategic control in peptide synthesis. researchgate.net Investigating the compatibility and application of this compound in conjunction with these advanced linker technologies will be crucial for the synthesis of highly complex and novel peptide architectures.
| Protection Strategy | Deprotection Condition | Compatibility with this compound |
| Fmoc/tBu (Standard) | Base (Fmoc), Acid (tBu) | High |
| Allyl-based | Palladium Catalysis | To be systematically evaluated |
| Photolabile | UV light | To be systematically evaluated |
| Safety-Catch Linkers | Specific activation followed by cleavage | To be systematically evaluated |
Advancements in Sustainable and Green Chemistry Methodologies for this compound Synthesis and Application
The principles of green chemistry are increasingly influencing the field of peptide synthesis, aiming to reduce the environmental impact of chemical processes. acs.orgnih.gov Traditional peptide synthesis often relies on large excesses of hazardous solvents and reagents. acs.org A significant focus of future research will be the development of greener methodologies for both the synthesis of this compound and its application in SPPS.
Recent advancements have explored replacing traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. acs.orgrsc.org The solubility and reactivity of this compound in these green solvents need to be thoroughly investigated to optimize coupling efficiencies.
Furthermore, innovative approaches such as in situ Fmoc removal, where the deprotection and coupling steps are combined, can significantly reduce solvent consumption. rsc.orgpeptide.com The compatibility of this compound with such protocols, where the active ester is present during the addition of the deprotection base, requires careful study to prevent premature hydrolysis or side reactions. The development of efficient solvent recycling systems and the use of energy-efficient techniques like microwave-assisted synthesis are also key areas for future green chemistry advancements in peptide synthesis involving this compound. ambiopharm.comadvancedchemtech.com
Potential for this compound in Diversified Combinatorial Peptide Library Synthesis for Academic Screening
Combinatorial peptide libraries are powerful tools for drug discovery, diagnostics, and epitope mapping. proteogenix.scienceamericanpeptidesociety.orgnih.gov These libraries consist of a vast number of different peptide sequences that can be screened for specific biological activities. americanpeptidesociety.org The high reactivity and stability of this compound make it an excellent building block for the efficient synthesis of diverse peptide libraries.
Future research will likely focus on leveraging this compound in various combinatorial synthesis strategies, such as positional scanning and iterative deconvolution, to create libraries with a high degree of complexity and diversity. encyclopedia.pub The use of this compound can streamline the synthesis process, ensuring high coupling yields and minimizing the accumulation of deletion sequences, which is crucial for the quality of the library.
Moreover, the development of high-throughput screening methods will be essential to fully exploit the potential of these libraries. The integration of automated synthesis platforms with advanced screening technologies will enable the rapid identification of lead peptide candidates for further development. The unique properties of D-glutamine, which can impart resistance to enzymatic degradation, make its inclusion in combinatorial libraries particularly valuable for the discovery of more stable and potent bioactive peptides.
| Library Type | Description | Role of this compound |
| Overlapping Library | Peptides with overlapping sequences to map continuous epitopes. proteogenix.science | Ensures efficient incorporation of D-Gln at defined positions. |
| Alanine (B10760859) Scanning Library | Systematically replaces each amino acid with alanine to identify key residues. proteogenix.science | Used as a control or for specific D-Gln to Ala mutations. |
| Positional Scanning Library | A collection of sub-libraries where one position is fixed with a specific amino acid. encyclopedia.pub | Facilitates the rapid synthesis of sub-libraries containing D-Gln at defined positions. |
| Random Library | Peptides with randomized sequences at multiple positions. proteogenix.science | Contributes to the diversity of the library by introducing a D-amino acid. |
Synergistic Approaches Combining this compound Chemistry with Chemoenzymatic Peptide Synthesis
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. qyaobio.com This hybrid approach is particularly useful for the synthesis of large peptides and proteins, as well as for performing specific modifications that are challenging to achieve through purely chemical methods. nih.govbeilstein-journals.org
Future research will explore the synergistic combination of this compound-based SPPS with enzymatic ligation techniques. In a typical CEPS strategy, peptide fragments are first synthesized chemically using methods like Fmoc SPPS and then ligated together using enzymes such as proteases or engineered ligases. qyaobio.com The use of this compound for the synthesis of these peptide fragments ensures their efficient and high-purity production.
A key area of investigation will be the design of peptide fragments containing D-glutamine that are suitable substrates for enzymatic ligation. This may involve optimizing the C-terminal and N-terminal sequences of the fragments to match the specificity of the chosen enzyme. The ability to incorporate D-amino acids like D-glutamine via chemical synthesis and then ligate these fragments enzymatically opens up new possibilities for creating novel peptides with enhanced stability and unique structural features. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
